molecular formula C7H7N3O5 B1238210 2-Hydroxylamino-4,6-dinitrotoluene CAS No. 59283-76-0

2-Hydroxylamino-4,6-dinitrotoluene

Cat. No. B1238210
CAS RN: 59283-76-0
M. Wt: 213.15 g/mol
InChI Key: KONVLHWTMAMGAA-UHFFFAOYSA-N
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Description

2-Hydroxylamino-4,6-dinitrotoluene is an organic aromatic compound . It is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5 . It is known to be a major metabolite produced from 2,4,6-trinitrotoluene (TNT) by bacteria .


Synthesis Analysis

2-Hydroxylamino-4,6-dinitrotoluene is produced as a metabolite from 2,4,6-trinitrotoluene (TNT) by bacteria .


Molecular Structure Analysis

The molecular formula of 2-Hydroxylamino-4,6-dinitrotoluene is C7H7N3O5 . Its average mass is 213.148 Da and its monoisotopic mass is 213.038574 Da .


Chemical Reactions Analysis

2-Hydroxylamino-4,6-dinitrotoluene can react with a reduced electron acceptor and H+ to form 2-amino-4,6-dinitrotoluene, an oxidized electron acceptor, and H2O .


Physical And Chemical Properties Analysis

2-Hydroxylamino-4,6-dinitrotoluene is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5, with an average mass of 213.148 Da and a monoisotopic mass of 213.038574 Da .

Scientific Research Applications

Environmental Bioremediation and Metabolism

  • Fungal Biodegradation: 2-Hydroxylamino-4,6-dinitrotoluene, a degradation product of TNT, inhibits the lignin peroxidase of the white rot fungus Phanerochaete chrysosporium. This fungus can mineralize TNT, and the study of its interaction with 2-hydroxylamino-4,6-dinitrotoluene is significant for understanding fungal biodegradation of TNT (Michels & Gottschalk, 1994).
  • Biological Reduction Products: The compound is identified as a product in the biological reduction of TNT by Pseudomonas sp., which uses TNT as an N-source after enzymatic removal of nitro groups. This highlights its role in microbial metabolism of explosives (Haidour & Ramos, 1996).

Analytical Chemistry and Compound Identification

  • Identification Techniques: Advanced techniques like thin-layer chromatography and laser time-of-flight mass spectrometry are used for isolating and identifying 2-hydroxylamino-4,6-dinitrotoluene, demonstrating its instability and the challenges in its analysis (Maeda et al., 2006).

Environmental Toxicology

  • Mutagenicity Studies: The mutagenicity of 2-hydroxylamino-4,6-dinitrotoluene and related compounds has been studied using bacterial systems like Salmonella typhimurium, contributing to environmental toxicology research (Padda et al., 2003).

Stability and Transformation

  • Stability Analysis: Studies have investigated the stability of 2-hydroxylamino-4,6-dinitrotoluene in aqueous solutions, which is crucial for understanding its environmental fate and transformation in bioremediation processes (Wang et al., 2004).

Phytotransformation

  • Role in Plant Metabolism: Research involving Myriophyllum aquaticum has shown that 2-hydroxylamino-4,6-dinitrotoluene is an initial intermediate in the phytotransformation of TNT, underlining its importance in the plant-based remediation of contaminated sites (Wang et al., 2003).

properties

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVLHWTMAMGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069318
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxylamino-4,6-dinitrotoluene

CAS RN

59283-76-0
Record name 2-Hydroxylamino-4,6-dinitrotoluene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Hydroxylamino-4,6-dinitrotoluene
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Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
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Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxylamino-4,6-dinitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-hydroxylamino-4,6-dinitrotoluene formed?

A: 2HADNT is primarily formed through the reduction of a nitro group in TNT by microorganisms and plants. This reduction often occurs stepwise, with 2HADNT being an intermediate before further reduction to 2-amino-4,6-dinitrotoluene (2ADNT). [, ] Studies have identified various enzymes involved in this process, including nitroreductases and carbon monoxide dehydrogenase. [, , ]

Q2: Does 2HADNT contribute to the toxicity observed in TNT-contaminated environments?

A: While 2HADNT itself might have lower toxicity compared to TNT and 2ADNT, its role in the overall toxicity picture is complex. [, ] 2HADNT can undergo abiotic transformations to form other compounds, some of which might be more toxic. For example, it can react with itself to form azoxytoluenes, which have been shown to exhibit phytotoxicity. [] Additionally, 2HADNT can inhibit enzymes like lignin peroxidase in fungi, potentially hindering the biodegradation of TNT. []

Q3: How stable is 2HADNT in the environment?

A: 2HADNT is relatively unstable and can undergo various transformations depending on environmental conditions. Studies have shown that it degrades spontaneously in water, with degradation accelerated by heat, dissolved oxygen, and acidic pH. [] This instability makes it challenging to isolate and analyze 2HADNT, requiring specialized techniques like thin-layer chromatography and laser time-of-flight mass spectrometry. []

Q4: Are there any analytical challenges associated with studying 2HADNT?

A: Yes, the instability of 2HADNT makes it challenging to study using conventional analytical methods like liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry. [] The compound tends to degrade during analysis, making accurate identification and quantification difficult. To overcome this challenge, researchers have employed techniques like thin-layer chromatography for isolation and laser time-of-flight mass spectrometry for identification. [] Additionally, the synthesis and characterization of high-purity standards of 2HADNT are crucial for accurate identification and quantification in environmental samples. []

Q5: What is the future direction of research on 2HADNT?

A5: Future research on 2HADNT will likely focus on:

  • Elucidating the detailed mechanisms of 2HADNT formation and transformation by different enzymes in various organisms. This includes characterizing the enzymes involved, determining their kinetic parameters, and understanding how environmental factors influence their activity. [, , ]
  • Developing sensitive and reliable analytical methods for the detection and quantification of 2HADNT in complex environmental matrices. [, ]
  • Exploring the use of 2HADNT-degrading microorganisms or enzymes for bioremediation applications in TNT-contaminated sites. [, , ]

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